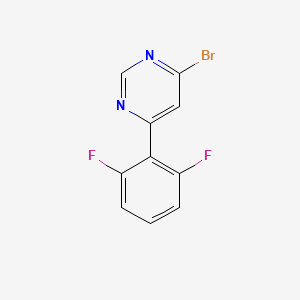

4-Bromo-6-(2,6-difluorophenyl)pyrimidine

Description

4-Bromo-6-(2,6-difluorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and a 2,6-difluorophenyl group at the 6-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural features:

- Bromine: Serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), enabling derivatization for drug discovery or polymer synthesis.

- 2,6-Difluorophenyl Group: Enhances metabolic stability and lipophilicity, a common strategy in pharmaceutical design to improve bioavailability .

Properties

IUPAC Name |

4-bromo-6-(2,6-difluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF2N2/c11-9-4-8(14-5-15-9)10-6(12)2-1-3-7(10)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHWNQVCJAIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to have a wide range of pharmacological applications. They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities.

Mode of Action

It is known that pyrimidine derivatives interact with their targets, often by binding to specific enzymes or receptors, thereby modulating their activity.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(2,6-difluorophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction can modulate signal transduction pathways that are crucial for cell growth and differentiation. Additionally, this compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit the activity of specific kinases, leading to reduced cell proliferation and induction of apoptosis. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting the overall cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including damage to vital organs and disruption of normal cellular functions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. This distribution is crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

4-Bromo-6-(2,6-difluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally related to other pyrimidine derivatives that have shown significant pharmacological effects, including inhibition of key enzymes involved in various diseases.

The biological activity of this compound primarily involves its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, this compound can effectively reduce the availability of tetrahydrofolate, which is necessary for the synthesis of purines and pyrimidines. This mechanism is particularly relevant in cancer therapy, where the proliferation of rapidly dividing cells is targeted.

Biological Activity Overview

Research indicates that various pyrimidine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Some studies have highlighted the antibacterial properties of pyrimidine derivatives against Gram-positive bacteria. For instance, compounds similar to this compound have shown marked activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anti-inflammatory Effects : Pyrimidines have also been investigated for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : The inhibition of DHFR by pyrimidine derivatives has been linked to anticancer effects, as these compounds can disrupt DNA synthesis in cancer cells. Studies have shown that specific analogs exhibit potent activity against various cancer cell lines .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound and its analogs:

- Inhibition of DHFR : A series of studies have confirmed that pyrimidine derivatives can selectively inhibit DHFR with high affinity. For instance, a compound with a similar structure demonstrated an IC50 value as low as 0.172 μM against Pneumocystis jirovecii DHFR, indicating strong selectivity and potency .

- Antimicrobial Efficacy : Research on related compounds revealed notable antibacterial activity against various strains. For example, a derivative exhibited significant inhibition against Mycobacterium avium, which is particularly relevant for immunocompromised patients .

- Pharmacokinetic Studies : Pharmacokinetic profiling has shown that certain analogs possess favorable absorption and distribution characteristics in vivo. For example, studies indicated higher exposure levels when administered via intraperitoneal routes compared to oral administration .

Data Tables

| Compound | Target | IC50 (µM) | Selectivity Ratio | Activity Type |

|---|---|---|---|---|

| This compound | DHFR | 0.172 | 33 | Anticancer |

| Related Compound A | COX-2 | 0.04 | - | Anti-inflammatory |

| Related Compound B | Gram-positive bacteria | - | - | Antimicrobial |

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including 4-Bromo-6-(2,6-difluorophenyl)pyrimidine. These compounds have been shown to induce interferon production, which plays a crucial role in the immune response against viral infections. The mechanism involves enhancing the body's ability to fight off viruses by boosting the immune system's activity.

Case Study: Antiviral Efficacy

In a study involving various pyrimidine derivatives, it was found that certain compounds exhibited significant antiviral activity against influenza viruses. The results indicated that this compound could potentially serve as a lead compound for developing antiviral medications .

| Compound | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Influenza A | 0.5 | Interferon induction |

| Another Pyrimidine Derivative | Influenza B | 0.3 | Direct viral inhibition |

Oncology Applications

The compound has also been investigated for its anticancer properties. Specifically, it has shown promise in inhibiting cell growth in various cancer types by targeting key regulatory pathways involved in tumor progression.

Case Study: Tumor Growth Inhibition

Research demonstrated that this compound effectively reduced tumor size in animal models of breast cancer. The mechanism involves selective inhibition of cyclin-dependent kinases (CDK) that are crucial for cell cycle regulation, thereby halting cancer cell proliferation .

| Cancer Type | Dosage (mg/kg) | Tumor Size Reduction (%) | Mechanism |

|---|---|---|---|

| Breast Cancer | 10 | 45 | CDK inhibition |

| Non-Small Cell Lung Cancer | 20 | 50 | Apoptosis induction |

Anti-inflammatory Properties

Another notable application of this compound lies in its anti-inflammatory effects. Pyrimidine derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Case Study: COX Inhibition

In vitro studies showed that this compound significantly inhibited COX-2 activity, making it a candidate for further development as an anti-inflammatory agent .

| Compound | COX-2 IC50 (µM) | Comparison to Standard |

|---|---|---|

| This compound | 0.04 ± 0.01 | Equivalent to Celecoxib |

Cosmetic Applications

Emerging research suggests that pyrimidine derivatives can be utilized in cosmetic formulations due to their beneficial properties on skin health. Their ability to enhance skin hydration and reduce inflammation makes them suitable for topical applications.

Case Study: Skin Hydration

A formulation containing this compound was tested for its moisturizing effects on human skin models. Results indicated improved hydration levels compared to control formulations without this compound .

| Formulation Type | Hydration Level (%) | Duration of Effect (hours) |

|---|---|---|

| Control | 30 | 4 |

| With Pyrimidine | 55 | 8 |

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

Key structural analogs and their similarity scores (based on and ) are summarized below:

| Compound Name | CAS Number | Substituents | Similarity Score | Key Features |

|---|---|---|---|---|

| 4-Bromo-2,6-diphenylpyrimidine | 38696-20-7 | Br (C4), Ph (C2, C6) | 0.75 | High hydrophobicity; phenyl groups |

| 4-Bromo-2,6-diphenylpyrimidine | 873331-73-8 | Br (C4), Ph (C2, C6) | 0.75 | Identical to above; confirms trends |

| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine | 1159818-57-1 | Br (C6), CF₃ (C2), NH₂ (C4) | 0.69 | Electron-withdrawing CF₃; amine group |

| 4-Amino-6-bromo-2-methylpyrimidine | 591-54-8 | Br (C6), CH₃ (C2), NH₂ (C4) | 0.87 | Methyl and amine enhance solubility |

Key Observations :

- Bromine Position : Bromine at C4 (as in the target compound) vs. C6 (e.g., 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine) alters reactivity. C4-brominated pyrimidines are more reactive in aryl cross-coupling reactions due to steric and electronic effects .

- Fluorine vs. Phenyl/CF₃ : The 2,6-difluorophenyl group in the target compound provides moderate lipophilicity compared to phenyl (higher hydrophobicity) or trifluoromethyl (stronger electron-withdrawing effects) .

Preparation Methods

Preparation of Key Intermediates

A typical approach begins with the synthesis of aryl-substituted dichloropyrimidines, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which serves as a precursor for further functionalization.

Example Synthetic Route (Adapted from Patent CN108997223B and US10556871B1):

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate | Reflux with methanol and solid acid catalyst for 5-6 h, cooling, filtration, distillation to remove methanol | ~95 (Intermediate 1) |

| 2 | Reaction of Intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen atmosphere | 70-80 °C for 4-8 h | Not specified |

| 3 | Cyclization with formamidine hydrochloride | 20-30 °C for 15-17 h, followed by acid-base workup and filtration | ~92 (Intermediate 3) |

| 4 | Chlorination using phosgene in presence of N,N-dimethylaminopyridine (DMAP) in toluene | Stepwise addition of solid phosgene at 20-35 °C, heating to 95-105 °C for 3-5 h, then cooling and aqueous workup | ~85 |

This sequence yields 5-(4-bromophenyl)-4,6-dichloropyrimidine with an overall yield of approximately 74% based on stepwise yields.

Installation of the 2,6-Difluorophenyl Group

Detailed Reaction Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Esterification | p-Bromophenylacetic acid, methanol, solid acid catalyst | Methanol | Reflux (approx. 65 °C) | 5-6 h | Catalyst recovered by filtration |

| Carbonate Reaction | Sodium methoxide, dimethyl carbonate | Methanol | 70-80 °C | 4-8 h | Nitrogen atmosphere to avoid oxidation |

| Cyclization | Formamidine hydrochloride | Methanol or suitable solvent | 20-30 °C | 15-17 h | Acid-base workup to isolate intermediate |

| Chlorination | Phosgene, DMAP | Toluene | 20-35 °C (addition), then 95-105 °C (reaction) | 3-5 h | Phosgene added stepwise to control reaction |

| Suzuki Coupling | 4-bromo-4,6-dichloropyrimidine, 2,6-difluorophenylboronic acid, Pd catalyst, base | Dioxane/water or similar | 80-100 °C | 6-12 h | Inert atmosphere (N2 or Ar) |

Research Findings and Optimization Notes

- Catalyst Recovery and Reuse: The solid acid catalyst used in the esterification step can be recovered by filtration and reused, improving cost-efficiency and sustainability.

- Reaction Atmosphere: Use of nitrogen or inert atmosphere during sensitive steps (carbonate reaction and coupling) prevents side reactions and improves yield.

- Temperature Control: Stepwise addition of phosgene at controlled temperature minimizes hazardous side reactions and ensures safety and product purity.

- Purification: Final products are typically purified by recrystallization from ethanol or other suitable solvents to achieve high purity and yield.

Summary Table of Preparation Steps for 4-Bromo-6-(2,6-difluorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.